![molecular formula C14H21NO7 B14602831 N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide CAS No. 61206-65-3](/img/structure/B14602831.png)
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound with a complex structure that includes multiple hydroxyl groups and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 1,3-dihydroxy-2-(hydroxymethyl)propane. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[Tris(hydroxymethyl)methyl]acrylamide: Similar in structure but with different functional groups.
2-Acrylamido-2-hydroxymethyl-1,3-propanediol: Shares the hydroxymethyl and dihydroxypropane moieties.
Uniqueness
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61206-65-3 |
|---|---|
Molecular Formula |
C14H21NO7 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO7/c1-20-10-4-9(5-11(21-2)12(10)22-3)13(19)15-14(6-16,7-17)8-18/h4-5,16-18H,6-8H2,1-3H3,(H,15,19) |
InChI Key |
BQIJZZOETCUKBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)
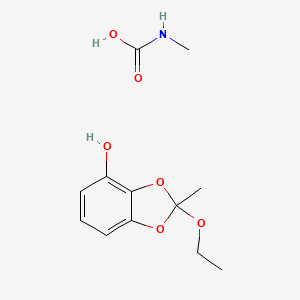
![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)
![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)


![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
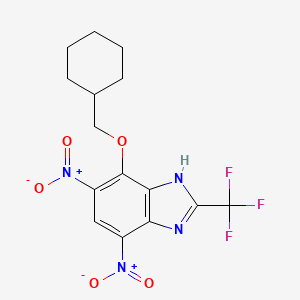
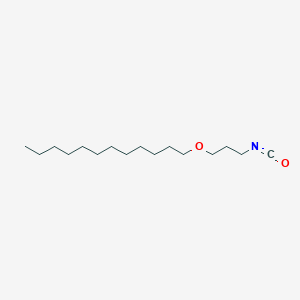
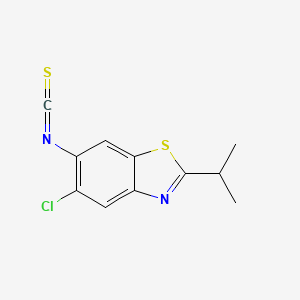
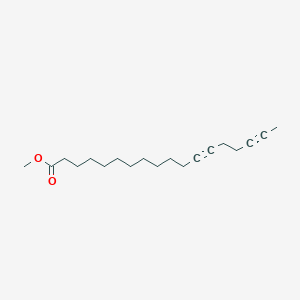
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
